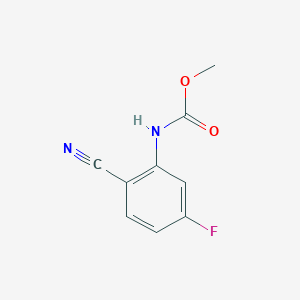![molecular formula C20H23N9O B13920621 5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a bipyrazole moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the cyanomethyl group, and the coupling of the bipyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The purification process would also be optimized to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Methylammonium lead halides: These compounds have a perovskite structure and are used in applications such as solar cells and light-emitting diodes.
Dye-sensitized solar cell compounds: These compounds are used in the development of new materials for solar cells.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound: This compound has applications in various chemical processes.
Uniqueness
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide is unique due to its complex structure, which includes multiple rings and functional groups
属性
分子式 |
C20H23N9O |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
5-[3-(cyanomethyl)-3-[4-(5-methyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N9O/c1-13(2)26-19(30)17-8-23-18(9-22-17)28-11-20(12-28,4-5-21)29-10-15(6-25-29)16-7-24-27-14(16)3/h6-10,13H,4,11-12H2,1-3H3,(H,24,27)(H,26,30) |
InChI 键 |
ZNDIFOVCUNVGNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1)C2=CN(N=C2)C3(CN(C3)C4=NC=C(N=C4)C(=O)NC(C)C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


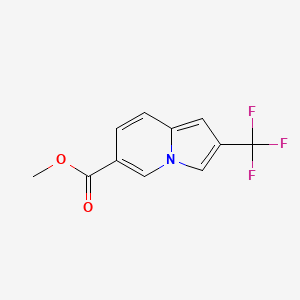
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
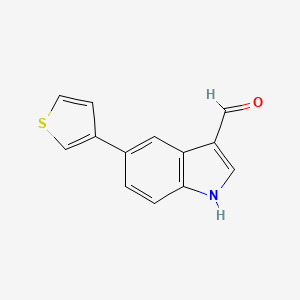
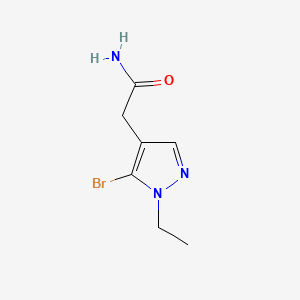
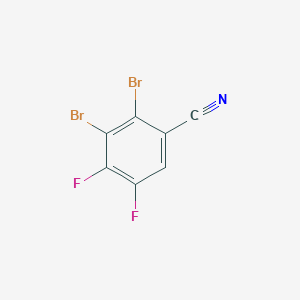
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
